1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene
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Overview
Description
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene is an organic compound characterized by the presence of a methylsulfanyl group attached to a benzene ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene typically involves the reaction of 1-(Methylsulfanyl)benzene with 4-nitrophenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group directs incoming electrophiles to the ortho and para positions relative to the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Electrophiles such as bromine, chloromethyl methyl ether.
Major Products Formed
Oxidation: 1-(Methylsulfinyl)-2-(4-nitrophenyl)benzene, 1-(Methylsulfonyl)-2-(4-nitrophenyl)benzene.
Reduction: 1-(Methylsulfanyl)-2-(4-aminophenyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylsulfanyl group may enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene can be compared with similar compounds such as:
1-(Methylsulfinyl)-4-nitrobenzene: Similar in structure but with a sulfinyl group instead of a sulfanyl group.
1-(Methylsulfonyl)-4-nitrobenzene: Contains a sulfonyl group, which is more oxidized than the sulfanyl group.
4-Nitrophenyl methyl sulfoxide: Similar nitrophenyl group but with a sulfoxide functional group.
These compounds share structural similarities but differ in their oxidation states and functional groups, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
1-methylsulfanyl-2-(4-nitrophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBSWRVIZRRKMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574008 |
Source
|
Record name | 2-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100727-36-4 |
Source
|
Record name | 2-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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